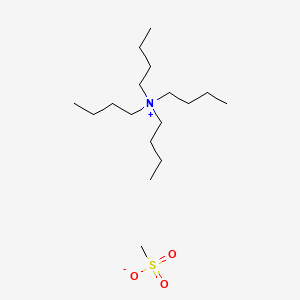
Tetrabutylammonium methanesulphonate
説明
Tetrabutylammonium methanesulfonate, also known as Methanesulfonic acid tetrabutylammonium salt, is a chemical compound with the linear formula [CH3CH2CH2CH2]4N (CH3SO3). It has a molecular weight of 337.56 . It is commonly used as a phase transfer catalyst .
Synthesis Analysis
Tetrabutylammonium methanesulfonate can be synthesized by stirring a mixture of tetrabutylammonium bromide and dimethyl sulfite at 110-115°C for 96 hours under an inert-gas atmosphere (nitrogen) in a sealed reaction vessel . The product is then pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115°C, yielding tetrabutylammonium methanesulfonate as a solid .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium methanesulfonate is represented by the SMILES string CS([O-])(=O)=O.CCCCN+(CCCC)CCCC . The InChI key is XHYYGJAYKIYARQ-UHFFFAOYSA-M .
Physical And Chemical Properties Analysis
Tetrabutylammonium methanesulfonate is a crystalline substance with a melting point of 78-80°C . It has a molecular weight of 337.56100 . The storage condition is 2-8°C .
科学的研究の応用
Application 1: Perovskite Solar Cells
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the development of perovskite solar cells. These cells have gained interest due to their comparable performance with mature silicon PV technologies .
- Methods of Application : The perovskite absorber layer is modified by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .
- Results or Outcomes : The TBA containing perovskite films showed improved hydrophobicity, which contributed to significantly higher moisture stability. The cells maintained their original PCE after 45 days under ambient conditions without encapsulation .
Application 2: Intermolecular Interaction Study
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the study of intermolecular interactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 3: Moisture-Resistant Perovskite Solar Cells
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the development of moisture-resistant and semitransparent perovskite solar cells .
- Methods of Application : The perovskite absorber layer is modified by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .
- Results or Outcomes : The TBA containing perovskite films showed improved hydrophobicity, which contributed to significantly higher moisture stability. The cells maintained their original PCE after 45 days under ambient conditions without encapsulation .
Application 4: Intermolecular Interaction Study
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the study of intermolecular interactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Moisture-Resistant Perovskite Solar Cells
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the development of moisture-resistant and semitransparent perovskite solar cells .
- Methods of Application : The perovskite absorber layer is modified by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .
- Results or Outcomes : The TBA containing perovskite films showed improved hydrophobicity, which contributed to significantly higher moisture stability. The cells maintained their original PCE after 45 days under ambient conditions without encapsulation .
Application 6: Intermolecular Interaction Study
- Summary of the Application : Tetrabutylammonium methanesulphonate is used in the study of intermolecular interactions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
methanesulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYGJAYKIYARQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984026 | |
| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium methanesulphonate | |
CAS RN |
65411-49-6 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium methanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
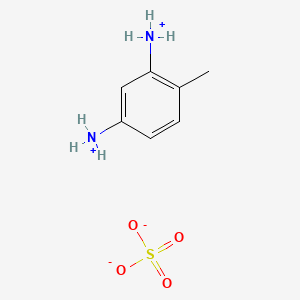
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
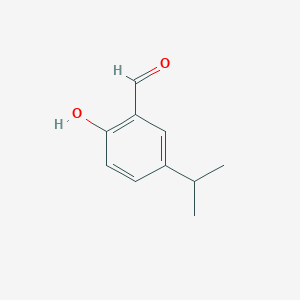
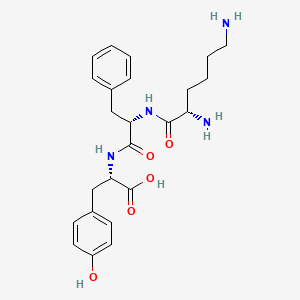
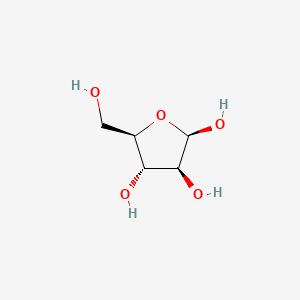
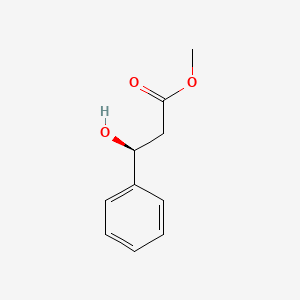
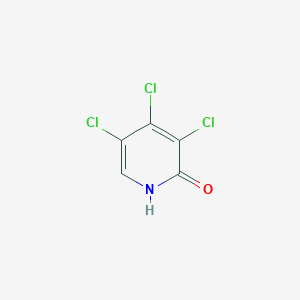
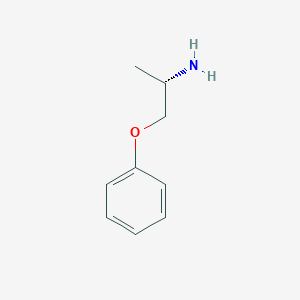
![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
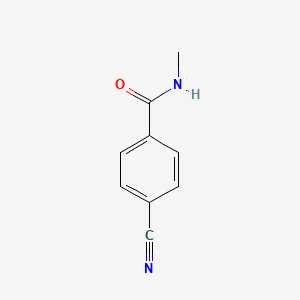
![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)
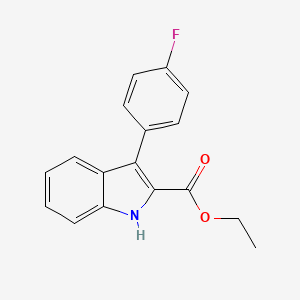
![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)